Benzenamine, N-(methoxymethyl)-4-nitro-
Description
Benzenamine, N-(methoxymethyl)-4-nitro- (IUPAC name: 4-nitro-N-(methoxymethyl)aniline) is an aromatic amine derivative featuring a nitro group (-NO₂) at the para position and a methoxymethyl (-CH₂-O-CH₃) substituent on the amine group. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol. This compound combines electron-withdrawing (nitro) and electron-donating (methoxymethyl) groups, which influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
88919-97-5 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N-(methoxymethyl)-4-nitroaniline |
InChI |
InChI=1S/C8H10N2O3/c1-13-6-9-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3 |
InChI Key |
NXIHUWPAXYATMI-UHFFFAOYSA-N |
Canonical SMILES |
COCNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(methoxymethyl)-4-nitro- typically involves the nitration of N-(methoxymethyl)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the para position.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(methoxymethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: 4-nitrobenzenamine.
Reduction: 4-nitrosobenzenamine.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
Benzenamine, N-(methoxymethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(methoxymethyl)-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to changes in cellular functions and biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of N-(methoxymethyl)-4-nitrobenzenamine with similar compounds:
Electronic and Steric Effects
- Nitro Group Influence : The para-nitro group in N-(methoxymethyl)-4-nitrobenzenamine strongly withdraws electron density, reducing the amine's basicity compared to analogs like 4-methoxybenzenamine (pKa ~5 vs. ~4.6 for nitro-substituted amines) .
- Methoxymethyl vs. Methoxy : The methoxymethyl group (-CH₂-O-CH₃) introduces steric bulk and moderate electron donation via the ether oxygen, enhancing solubility in polar solvents compared to purely hydrophobic substituents (e.g., methyl in ) .
- Positional Isomerism : Ortho-nitro derivatives (e.g., ) exhibit lower thermal stability due to steric strain between substituents, whereas para-nitro compounds are more planar and stable .
Physicochemical Properties
- Solubility: The methoxymethyl group improves water solubility compared to nonpolar analogs like 4-methyl-2-nitroaniline. However, solubility is lower than in Schiff base derivatives () due to reduced conjugation .
- Thermal Stability : Para-substituted nitro compounds generally have higher melting points (e.g., 4-nitrodiphenylamine in melts at 155°C) compared to ortho isomers .
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